Tetrazolo[1,5-a]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of tetrazolo[1,5-a]pyrimidines can be achieved through various methods, including efficient and economic three-component reactions. For instance, Raju et al. (2012) described a simple synthesis of tetrazolo[1,5-a]pyrimidine-6-carboxylates using β-ketoesters, aromatic aldehyde, and 5-aminotetrazole with TFA:DIPEA as the catalyst, highlighting the method's efficiency and economic viability (Raju et al., 2012). Additionally, Hussein (2010) reported an easy and efficient route for synthesizing tetrazolo[1,5-a]pyrimidine derivatives, demonstrating the versatility of synthetic approaches available for these compounds (Hussein, 2010).
Molecular Structure Analysis
The molecular structure of tetrazolo[1,5-a]pyrimidines can exhibit various substitutions, influencing the compound's properties and reactivity. Scapin et al. (2017) developed an efficient synthesis methodology for tetrazolo[1,5-a]pyrimidines substituted at specific positions, demonstrating how substituents affect the regiochemistry and the equilibrium of the compounds (Scapin et al., 2017).
Chemical Reactions and Properties
Tetrazolo[1,5-a]pyrimidines participate in various chemical reactions, contributing to their broad applicability. Kour et al. (2017) showcased the AlCl3 catalyzed synthesis of dihydrotetrazolo[1,5-a]pyrimidines, indicating the compound's versatility in chemical reactions (Kour et al., 2017).
Scientific Research Applications
Synthesis and Catalysis
Tetrazolo[1,5-a]pyrimidines are recognized as valuable scaffolds in drug discovery. A study presented the synthesis of dihydrotetrazolo[1,5-a]pyrimidines and tetrahydrotetrazolo[1,5-a]quinazolinones using AlCl3 as a catalyst. This method provided an efficient route to construct these compounds from readily available materials, demonstrating the versatility of tetrazolo[1,5-a]pyrimidines in synthetic chemistry (Kour et al., 2017).
Antimicrobial and Antioxidant Properties
Tetrazolo[1,5-a]pyrimidines have been evaluated for their antimicrobial and antioxidant activities. A specific study synthesized tetrazolo[1,5-a]pyrimidine-6-carboxylates and tested them for these properties, highlighting their potential in medical applications (Raju et al., 2012).
Anti-Proliferative and Apoptotic Effects
Certain derivatives of tetrazolo[1,5-a]pyrimidines exhibited profound anti-tumor cytotoxic effects. One particular study focused on these effects against Ehrlich ascites carcinoma and hepatocellular carcinoma cell lines, indicating their potential use in cancer therapy (Hussein & Ahmed, 2010).
Solvent-Free Synthesis
A solvent-free approach to synthesize novel tetrazolo[1,5-a]thiopyrano[3,4-d]pyrimidine derivatives was developed, showcasing an environmentally-friendly method with high yields and operational simplicity (Shen et al., 2013).
Antitumor Agents
Novel 1,2-naphthoquinones possessing tetrazolo[1,5-a]pyrimidine scaffolds were synthesized and evaluated for antitumor activity. This study highlights the scaffold's utility in developing potent inhibitors against human colon cancer and hepatoma cell lines (Wu, 2015).
Theoretical Calculations for Corrosion Inhibition
Tetrazolo[1,5-a]pyrimidine derivatives were theoretically evaluated as potential corrosion inhibitors. This application indicates their potential in industrial settings, particularly in metal preservation (Ergan et al., 2021).
Antibacterial and Antifungal Activities
Novel pyrido[3,2-e]tetrazolo[1,5-c]pyrimidine derivatives were synthesized and screened for their antibacterial and antifungal activities, underscoring their potential in developing new antimicrobial agents (Veeraswamy et al., 2014).
properties
IUPAC Name |
tetrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5/c1-2-5-4-6-7-8-9(4)3-1/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGQAVFYXBCIKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325178 | |
Record name | Tetrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrazolo[1,5-a]pyrimidine | |
CAS RN |
275-03-6 | |
Record name | Tetrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=275-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrazolo[1,5-a]pyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAZOLO(1,5-A)PYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E8GPT6S7S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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